Bathochromic Shift Advantage: λmax of N1,N4-Bis(2-Hydroxyethyl)-Substituted Derivative vs. Monohydroxyethyl and Methyl Analogues
The target compound, representing the N1,N4-bis(2-hydroxyethyl) substitution pattern, exhibits a λmax of 513 nm in 95% aqueous ethanol (log ε = 3.62). This represents a bathochromic shift of +23 nm at N1 and +18 nm at N4 compared to the unsubstituted 2-nitro-p-phenylenediamine parent (λmax 471 nm, log ε = 3.65) [1]. By contrast, the structural analog HC Red No. 3 (N1-hydroxyethyl, N4-H; CAS 2871-01-4), with only one hydroxyethyl group at N1, exhibits a markedly different λmax of approximately 495 nm—a +24 nm shift at N1 only with no N4 substitution effect [2]. The N4,N4-dimethyl analog (HC Blue No. 1, CAS 2784-94-3) shows a λmax of approximately 442 nm with a hypsochromic shift of −55 nm [3]. This demonstrates that full bis(2-hydroxyethyl) substitution at both N1 and N4 produces a distinct spectral signature yielding blue-violet hues, whereas the mono-substituted HC Red No. 3 yields red shades, and the dimethyl analog yields yellow shades.
| Evidence Dimension | Visible absorption maximum (λmax) in 95% aqueous ethanol |
|---|---|
| Target Compound Data | λmax = 513 nm (log ε = 3.62), bathochromic shifts: N1 +23 nm, N4 +18 nm |
| Comparator Or Baseline | HC Red No. 3 (CAS 2871-01-4): λmax = 495 nm (log ε = 3.67), N1 +24 nm, N4 no shift. HC Blue No. 1 analogue: λmax = 442 nm (log ε = 2.95), N1 −55 nm, N4 no shift. |
| Quantified Difference | Δλmax = +18 nm vs. HC Red No. 3; Δλmax = +71 nm vs. HC Blue No. 1 class analogue |
| Conditions | 95% aqueous ethanol, ambient temperature; data from Corbett 1984, Table IV |
Why This Matters
The +18 nm bathochromic shift compared to the monohydroxyethyl analogue translates to a perceptibly different shade category (blue-violet vs. red), which directly determines formulation utility and colour space coverage in semi-permanent hair dye products.
- [1] Corbett, J.F. Chemistry of hair colorant processes—Science as an aid to formulation and development. Journal of the Society of Cosmetic Chemists 1984, 35(6), 297–310. Table IV: The Effect of Substituents on the Spectra of 2-Nitro-p-phenylenediamines in 95% Aqueous Ethanol. View Source
- [2] Corbett, J.F. Chemistry of hair colorant processes—Science as an aid to formulation and development. Journal of the Society of Cosmetic Chemists 1984, 35(6), 297–310. Table IV, 'H he H' entry (N1-H, N4-hydroxyethyl) corresponding to HC Red No. 3 scaffold. View Source
- [3] Corbett, J.F. Chemistry of hair colorant processes—Science as an aid to formulation and development. Journal of the Society of Cosmetic Chemists 1984, 35(6), 297–310. Table IV, 'Me2 H H' entry showing λmax = 442 nm for N1,N1-dimethyl scaffold. View Source
